molecular formula C22H19FN2O2 B14986944 N-(2-fluorobenzyl)-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide

N-(2-fluorobenzyl)-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B14986944
M. Wt: 362.4 g/mol
InChI Key: IZWMDORGQAVAHB-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a prop-2-en-1-yloxy group, and a pyridin-2-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluorophenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, followed by reaction with an amine to form the benzamide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where 2-fluorobenzyl chloride reacts with the benzamide core in the presence of a base such as potassium carbonate.

    Attachment of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group is attached through an etherification reaction, where 4-hydroxybenzamide reacts with allyl bromide in the presence of a base like sodium hydride.

    Incorporation of the Pyridin-2-yl Group: The final step involves the incorporation of the pyridin-2-yl group through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can occur at the benzamide core, converting it to the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-Fluorophenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-Fluorophenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

  • The unique combination of the fluorophenyl, prop-2-en-1-yloxy, and pyridin-2-yl groups in N-[(2-Fluorophenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications, particularly in the development of new therapeutic agents.

Properties

Molecular Formula

C22H19FN2O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-prop-2-enoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H19FN2O2/c1-2-15-27-19-12-10-17(11-13-19)22(26)25(21-9-5-6-14-24-21)16-18-7-3-4-8-20(18)23/h2-14H,1,15-16H2

InChI Key

IZWMDORGQAVAHB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3

Origin of Product

United States

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